molecular formula C9H13ClSi B13679352 Silane, (chlorophenyl)trimethyl- CAS No. 30851-85-5

Silane, (chlorophenyl)trimethyl-

Cat. No.: B13679352
CAS No.: 30851-85-5
M. Wt: 184.74 g/mol
InChI Key: CLZTZCUXBOSNMN-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H13ClSi. It is a derivative of phenyltrimethylsilane, where a chlorine atom is substituted at the ortho position of the phenyl ring. This compound is commonly used in organic synthesis as a silylating agent and as an intermediate in the preparation of other organosilicon compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chlorophenyl)trimethylsilane can be synthesized through several methods. One common method involves the reaction of 2-chlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, (2-Chlorophenyl)trimethylsilane is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenyltrimethylsilanes.

    Oxidation Reactions: Products include phenols and quinones.

    Reduction Reactions: Products include phenylsilane derivatives.

Scientific Research Applications

(2-Chlorophenyl)trimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of (2-Chlorophenyl)trimethylsilane involves the nucleophilic attack on the silicon atom. The chlorine atom is displaced, forming a new Si-O, Si-N, or Si-S bond, depending on the nucleophile. This mechanism is crucial in silylation reactions, where the compound is used to introduce a trimethylsilyl group into various organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chlorophenyl)trimethylsilane is unique due to the presence of the chlorine atom at the ortho position, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organosilicon compounds .

Properties

CAS No.

30851-85-5

Molecular Formula

C9H13ClSi

Molecular Weight

184.74 g/mol

IUPAC Name

(2-chlorophenyl)-trimethylsilane

InChI

InChI=1S/C9H13ClSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3

InChI Key

CLZTZCUXBOSNMN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1Cl

Origin of Product

United States

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